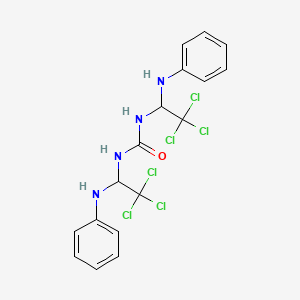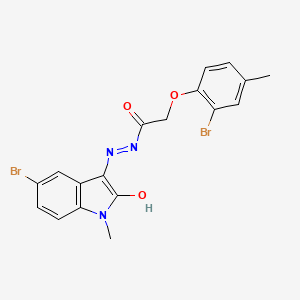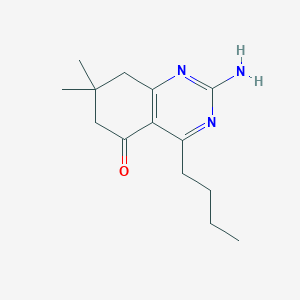![molecular formula C21H24O4 B4922872 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of organic compounds known as benzaldehydes and is commonly used as a chemical intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is not fully understood. However, it has been proposed that 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has several advantages in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to be non-toxic and has low cytotoxicity, making it a safe option for in vitro and in vivo experiments. However, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Moreover, the mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is not fully understood, which can limit its use in certain research areas.
Future Directions
There are several future directions for the use of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde in scientific research. One potential area of research is the use of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, the mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde needs to be further elucidated to understand its full potential in various research areas. Additionally, the synthesis of novel derivatives of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde can be explored to improve its solubility and efficacy in various experiments.
Synthesis Methods
The synthesis of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 4-(2-methoxy-4-propen-1-yloxy)butyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde as a yellow solid with a melting point of 94-96°C.
Scientific Research Applications
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been extensively used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to reduce inflammation and oxidative stress in various animal models.
properties
IUPAC Name |
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,6-12,15-16H,4-5,13-14H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJJGDJHQCJQFS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[2-Methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol](/img/structure/B4922791.png)


![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4922808.png)
![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)